molecular formula C23H29NO5S B1574418 TVB-2640

TVB-2640

カタログ番号: B1574418
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

Application in Nonalcoholic Steatohepatitis (NASH)

TVB-2640, a fatty acid synthase (FASN) inhibitor, has been investigated for its efficacy in treating nonalcoholic steatohepatitis (NASH). A study found that this compound significantly reduced liver fat and improved metabolic, inflammatory, and fibrotic biomarkers in NASH patients in a dose-dependent manner after 12 weeks (Loomba et al., 2021).

Use in Cancer Treatment

  • Solid Tumors : A first-in-human dose-escalation study of this compound in patients with advanced metastatic solid tumors demonstrated potent FASN inhibition and a predictable safety profile, suggesting its potential for treating KRAS mutant lung, ovarian, and breast cancer (Falchook et al., 2021).
  • Biomarker Analysis : Biomarker analyses from the dose escalation phase of a Phase 1 study of this compound showed target engagement in solid tumor patients, supporting its use in cancer treatment (O’Farrell et al., 2015).

Applications in Specific Cancer Types

  • KRAS-Mutant NSCLC : this compound showed pharmacodynamic effects and evidence of clinical activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients in a Phase 1 study (O’Farrell et al., 2016).
  • Breast Cancer : In breast cancer patients, this compound in combination with paclitaxel showed promising responses, especially in heavily pre-treated patients, indicating its therapeutic potential (Brenner et al., 2017).

Other Applications

  • Hepatic de Novo Lipogenesis : A clinical study indicated that this compound reduces hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities, suggesting a role in managing conditions like NAFLD (Syed-Abdul et al., 2020).
  • Early Clinical Trials : Early clinical trials of this compound have shown its potential in disrupting palmitate biosynthesis in tumor cells, leading to apoptosis and showing efficacy in various cancer types (Jones & Infante, 2015).

特性

分子式

C23H29NO5S

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。